4-Ethyl 2-methyl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate
Overview
Description
4-Ethyl 2-methyl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2-methyl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
For instance, the Gewald reaction involves the condensation of an α-methylene carbonyl compound with sulfur and an α-cyano ester, leading to the formation of aminothiophene derivatives . The Paal-Knorr synthesis involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl 2-methyl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The choice of reagents and conditions depends on the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For instance, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Scientific Research Applications
4-Ethyl 2-methyl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl 2-methyl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tioconazole: An antifungal agent with a thiophene ring.
Uniqueness
4-Ethyl 2-methyl 3-methyl-5-{[(pentafluorophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate is unique due to the presence of the pentafluorophenyl group, which enhances its electronic properties and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-O-ethyl 2-O-methyl 3-methyl-5-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO5S/c1-4-28-16(25)6-5(2)13(17(26)27-3)29-15(6)23-14(24)7-8(18)10(20)12(22)11(21)9(7)19/h4H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUNMJQSVXQRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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